REACTION_CXSMILES
|
[PH:1](=[O:4])([O-])[O-].[C:5]([OH:12])(=O)[CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].S(=O)(=O)(O)O.[CH2:18]([Li])CCC.[C:23]([O:30][CH3:31])(=[O:29])[CH2:24][CH2:25][CH2:26][CH:27]=[CH2:28].[C:32]([OH:35])(=O)C>O1CCCC1.C(Cl)CCl.CO>[C:23]([O:30][CH3:31])(=[O:29])[CH2:24][CH2:25][CH2:26][CH:27]=[CH2:28].[O:12]=[C:5]([CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10])[CH2:18][P:1](=[O:4])([O:30][CH3:31])[O:35][CH3:32]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(CCCC=C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Name
|
Lactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at -75° C. for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washing
|
Type
|
DISTILLATION
|
Details
|
distilling the product
|
Type
|
CUSTOM
|
Details
|
The anion of dimethyl methylphosphonate, prepared from dimethyl methylphosphonate (82 g.) and 400 ml
|
Type
|
ADDITION
|
Details
|
added in 65 ml
|
Type
|
WAIT
|
Details
|
and then at about 25° C. for 18 hr
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The organic phase, combined with extractions of the aqueous phase
|
Type
|
WASH
|
Details
|
is washed with cold aqueous sodium bicarbonate and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC=C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CP(OC)(OC)=O)CCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |